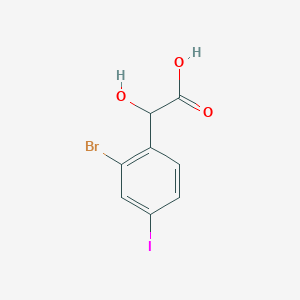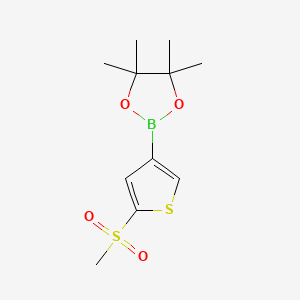
3-(5-Benzodioxolyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32662219 is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. This compound has been the subject of numerous studies due to its versatile nature and potential for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of MFCD32662219 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the optimal yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32662219 is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield, reducing production costs, and ensuring the consistency of the product. The use of advanced technologies and automation in the production process helps achieve these goals.
化学反応の分析
Types of Reactions: MFCD32662219 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
MFCD32662219 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32662219 is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of MFCD32662219 involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological or chemical effect
類似化合物との比較
MFCD32662219 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups are studied for comparison.
Uniqueness: MFCD32662219 may exhibit unique properties such as higher reactivity, better stability, or specific biological activities that distinguish it from other compounds.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8;/h1-3,8,11H,4-6H2;1H |
InChIキー |
UUAHLWMJQNMSIZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=C(C=C2)OCO3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)












